molecular formula C19H17NO B11843006 7-(4-Phenylbut-2-en-2-yl)quinolin-8-ol

7-(4-Phenylbut-2-en-2-yl)quinolin-8-ol

Cat. No.: B11843006
M. Wt: 275.3 g/mol
InChI Key: PPIVRGTZYRGQNE-NTEUORMPSA-N
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Description

7-(4-Phenylbut-2-en-2-yl)quinolin-8-ol is a chemical compound with the molecular formula C19H17NO and a molecular weight of 275.344 g/mol . This compound belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Phenylbut-2-en-2-yl)quinolin-8-ol typically involves the condensation of 4-phenylbut-2-en-2-one with 8-hydroxyquinoline under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(4-Phenylbut-2-en-2-yl)quinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

    Oxidation: Quinoline-8-carboxylic acid derivatives.

    Reduction: Hydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

7-(4-Phenylbut-2-en-2-yl)quinolin-8-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-Phenylbut-2-en-2-yl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    7-(4-Phenylbut-2-en-2-yl)quinolin-8-ol: Unique due to its specific substitution pattern on the quinoline ring.

    Quinoline-8-ol: Lacks the phenylbutenyl group, resulting in different chemical and biological properties.

    4-Phenylbut-2-en-2-one: A precursor in the synthesis of this compound.

Uniqueness

The presence of the phenylbutenyl group in this compound imparts unique chemical reactivity and biological activity compared to other quinoline derivatives. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

7-[(E)-4-phenylbut-2-en-2-yl]quinolin-8-ol

InChI

InChI=1S/C19H17NO/c1-14(9-10-15-6-3-2-4-7-15)17-12-11-16-8-5-13-20-18(16)19(17)21/h2-9,11-13,21H,10H2,1H3/b14-9+

InChI Key

PPIVRGTZYRGQNE-NTEUORMPSA-N

Isomeric SMILES

C/C(=C\CC1=CC=CC=C1)/C2=C(C3=C(C=CC=N3)C=C2)O

Canonical SMILES

CC(=CCC1=CC=CC=C1)C2=C(C3=C(C=CC=N3)C=C2)O

Origin of Product

United States

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